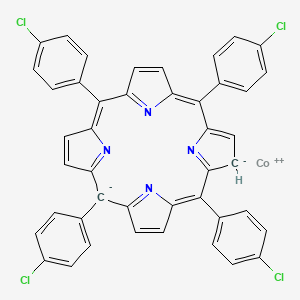
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)-2H-porphyrin-2,15-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex cobalt-based coordination compound This compound is characterized by its unique structure, which includes multiple chlorophenyl groups and a tetraazapentacyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the coordination of cobalt(2+) ions with a pre-synthesized ligand containing the tetraazapentacyclo framework and chlorophenyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure proper coordination.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including the preparation of the ligand, purification, and subsequent coordination with cobalt(2+) ions. The process may require specialized equipment to maintain the required reaction conditions and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and potentially altering the compound’s properties.
Reduction: Reduction reactions can revert the oxidized cobalt center back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more of the chlorophenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(3+) complexes, while substitution reactions can yield a variety of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
The compound ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide exerts its effects involves coordination with target molecules. The cobalt center can interact with various biological and chemical targets, facilitating electron transfer reactions and altering the activity of enzymes and other proteins. The chlorophenyl groups and tetraazapentacyclo framework provide additional binding sites, enhancing the compound’s specificity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(2+) complexes with different ligands: These include compounds where the chlorophenyl groups are replaced with other aromatic or aliphatic groups.
Other tetraazapentacyclo compounds: These compounds have similar frameworks but different metal centers or substituents.
Uniqueness
The uniqueness of ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide lies in its specific combination of cobalt(2+) with the tetraazapentacyclo framework and chlorophenyl groups. This combination imparts unique electronic, magnetic, and chemical properties, making it particularly useful in applications requiring high specificity and reactivity.
Propiedades
Fórmula molecular |
C44H24Cl4CoN4 |
|---|---|
Peso molecular |
809.4 g/mol |
Nombre IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
Clave InChI |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)Cl)C=C5)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















